![molecular formula C23H32N2O3 B5501438 (3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)
(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of complex organic molecules with a distinctive structural framework. It features a blend of multiple ring systems, including pyrrolo, pyridine, and cyclobutyl moieties, which contribute to its unique chemical and physical properties.
Synthesis Analysis
Research by Moustafa and Girgis (2007) details the synthesis of similar compounds with related structural elements, focusing on techniques like X-ray crystallography to ascertain the structural configurations of the synthesized molecules (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using methods like single crystal X-ray diffraction. For instance, Zhu et al. (2009) examined the structural details of a compound with a similar pyrrolopiperidine fragment, providing insights into the molecular configuration and spatial arrangement of such complex molecules (Zhu et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving these types of compounds often involve transformations of the ring systems and functional groups. For example, Ganapathy et al. (2015) explored the chemical structure and potential reactivity of a closely related compound through X-ray crystallography (Ganapathy et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are typically determined using analytical techniques like differential scanning calorimetry and spectroscopy. Al-Refai et al. (2016) conducted a detailed analysis of the physical properties of a similar compound, contributing to a deeper understanding of how structural variations influence these characteristics (Al‐Refai et al., 2016).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, is often a focus of study. Halim and Ibrahim (2022) presented an analysis of the novel compound's reactivity, utilizing theoretical calculations and spectroscopic methods (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Determination
Research involving the synthesis of complex organic molecules, such as pyridine derivatives, highlights the importance of understanding the crystal structure for potential applications in drug design and material science. For example, studies on compounds with methoxymethyl and methoxyphenyl groups have led to advancements in the synthesis methodologies and structural analysis through X-ray crystallography. These approaches are crucial for designing compounds with specific properties, such as catalytic activity or binding affinity towards biological targets (Moustafa & Girgis, 2007).
Chemical Synthesis Techniques
The development of novel routes for synthesizing benzo[b]thiepins and other cyclic compounds demonstrates the versatility of organic synthesis in creating complex molecular architectures. Such methodologies can be applied to generate specific molecular frameworks with potential applications in pharmaceuticals, agrochemicals, and materials science (Reinhoudt & Kouwenhoven, 1974).
Molecular Structure and Reactivity
Investigations into the molecular structure and reactivity of pyrrolidine derivatives underline the significance of stereochemistry and functional group positioning in determining the chemical behavior of molecules. This knowledge is instrumental in designing molecules for specific reactions or interactions, such as enzyme inhibition or receptor binding (Zhu et al., 2009).
Eigenschaften
IUPAC Name |
[1-(methoxymethyl)cyclobutyl]-[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-27-15-23(10-5-11-23)22(26)25-14-18(17-6-3-4-7-19(17)28-2)21-20(25)16-8-12-24(21)13-9-16/h3-4,6-7,16,18,20-21H,5,8-15H2,1-2H3/t18-,20+,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYRTSLIEBDQEH-CEWLAPEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1(CCC1)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)
![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)
![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)


![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)


![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)
![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)
![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)